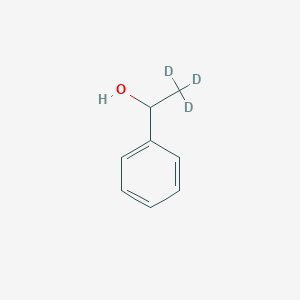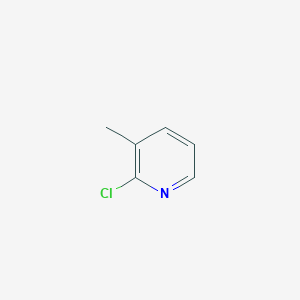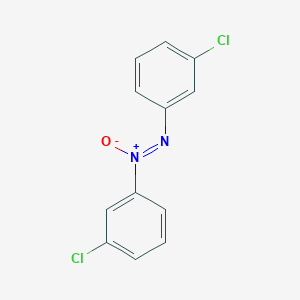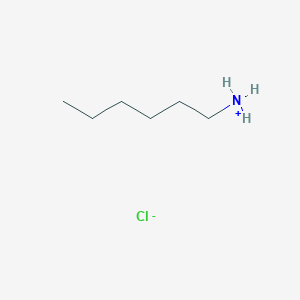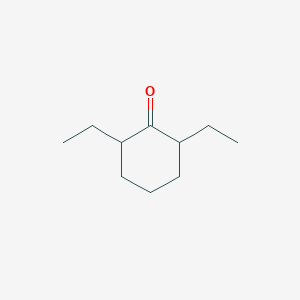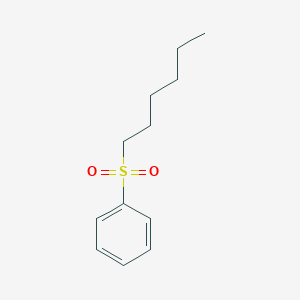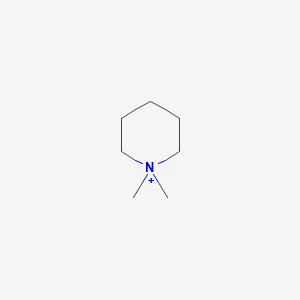
Mepiquat
Übersicht
Beschreibung
Mepiquat is a plant growth regulator widely used in agriculture to control the growth and development of crops. It is commonly applied as this compound chloride (MC) and has been shown to be effective in manipulating the canopy of cotton plants to prevent excessive growth and potential yield loss . This compound (N,N-dimethylpiperidinium) is also known to form naturally in certain cooked foods as a byproduct of the Maillard reaction, which occurs during the roasting process of coffee and cereals .
Synthesis Analysis
The synthesis of this compound in agricultural applications is not typically described in the literature, as it is commercially produced and applied as this compound chloride. However, studies have shown that this compound can be synthesized naturally during the cooking and roasting of foods. For instance, this compound can be formed by the decarboxylation of pipecolic acid and its betaine derivative at high temperatures . Additionally, this compound can be generated from lysine and trigonelline under dry thermal conditions typical of roasting . Carnitine has also been identified as a precursor in the formation of this compound through similar pathways .
Molecular Structure Analysis
This compound is a quaternary ammonium compound with the molecular structure of N,N-dimethylpiperidinium. Its structure is related to piperidine and pipecolic acid, which are involved in its natural formation during thermal processing . The molecular interactions of this compound as a guest molecule in zeolite syntheses have been studied, showing that it can influence the crystallization of different zeolite structures .
Chemical Reactions Analysis
This compound is formed through various chemical reactions, including N-methylation and decarboxylation of pipecolic acid, as well as Maillard reaction pathways followed by transmethylation reactions . The formation of this compound in foodstuffs is influenced by the presence of natural constituents such as lysine, trigonelline, and carnitine, and the conditions of thermal processing .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound as a plant growth regulator are not detailed in the provided papers. However, its effects on plant physiology have been documented. For example, this compound chloride has been shown to significantly decrease endogenous gibberellic acid levels in cotton, inhibiting cell elongation and reducing plant height . In terms of its occurrence in food products, this compound has been detected at microgram per kilogram levels in a variety of cooked vegetables and cereal-based foodstuffs .
Relevant Case Studies
Several case studies highlight the effects of this compound on plant growth and its formation in food products. In cotton, this compound chloride application led to reduced plant height due to the suppression of gibberellic acid metabolism and signaling . In food science, the formation of this compound during the cooking of vegetables and the roasting of coffee and cereals has been documented, with the compound being detected at varying levels depending on the cooking method and temperature . These studies provide insight into the dual role of this compound as both an agricultural chemical and a byproduct of food processing.
Wissenschaftliche Forschungsanwendungen
Baumwollmanagement
Mepiquatchlorid (MC) ist ein Pflanzenwachstumsregler, der üblicherweise in verschiedenen Wachstumsstadien auf das Baumwolllaub gesprüht wird und ein praktisches Werkzeug für das Baumwollmanagement darstellt . Blattbehandlungen mit MC reduzieren die Pflanzenhöhe, die Blattfläche, den Nodienabstand und den Pflanzenbestand, erhöhen aber den Lichteinfall innerhalb des Bestandes, was zu höheren Erträgen führt .
Verteilung von Photoassimilaten
Die Anwendung von MC im Quadratstadium reduziert die Verteilung von Photoassimilaten in den Hauptstamm, die Äste und die Wachstumspunkte, erhöht aber die Verteilung in die reproduktiven Organe .
Photosyntheserate
Die Anwendung von MC erhöht die Netto-Photosyntheserate in Baumwollblättern im Vergleich zur Kontrolle und löst die Kohlenhydratbildung durch eine verbesserte Quell-Senken-Beziehung aus .
Kohlenhydratstoffwechsel
MC hat erhebliche Auswirkungen auf nicht-strukturelle Kohlenhydrate und die Photosynthese unter verschiedenen Bedingungen . Es verbessert die Stärke- und die Gesamtkonzentration von nicht-strukturellen Kohlenhydraten (TNC), was auf eine höhere Kohlenstoffproduktion und eine höhere Verwertungseffizienz hindeutet .
Gibberellinhemmung
MC verzögert das vegetative Wachstum, indem es die Aktivität von Gibberellin hemmt, das an der Zellstreckung beteiligt ist, was die Signalwege hemmt und die Gibberellin-Homöostase durch die Hochregulierung von ortsspezifischen Genen stört, was letztendlich dazu führt, dass die Pflanze kleiner bleibt .
Ertragssteigerung
MC erhöht den Ertrag aufgrund der gesteigerten Kapselbildung an den unteren Ästen durch die Manipulation eines kompakten Bestandes .
Blattvergilbung
Die Erhöhung der Pflanzenbestandsdichte in Verbindung mit der Anwendung von MC verbessert den Baumwoll-Ertrag durch die Steigerung der Kohlenhydratproduktion und -verwertungseffizienz sowie die Verzögerung der Blattvergilbung .
Maiskulturmanagement
Die Anwendung von MC erhöht die Lagerfestigkeit von Mais durch die Reduzierung der Pflanzenhöhe, die physikalische Festigkeit des Stängels und den Ligningehalt <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" view
Wirkmechanismus
Target of Action
Mepiquat Chloride (MC), a plant growth regulator, primarily targets the gibberellin involved in cell elongation . It is usually sprayed on cotton foliage at different growth stages as a practical tool for cotton management . It also targets microRNAs , important gene expression regulators that control plant growth and development .
Mode of Action
MC interacts with its targets to bring about significant changes in plant growth. It retards the vegetative growth by inhibiting the activity of gibberellin, which inhibits the signaling pathways and disturbs gibberellin homeostasis by upregulation of site-specific genes . This ultimately results in keeping the plant stature shorter . Furthermore, MC application increases the net photosynthesis rate in cotton leaves as compared with control and triggers carbohydrate formation by improved source-sink relationship .
Biochemical Pathways
MC affects several biochemical pathways. It reduces the partitioning of photoassimilates towards the main stem, branches, and growing points but increases partitioning to the reproductive organs . Disturbed carbohydrate metabolism could affect the activity of sucrose metabolic enzymes, resulting in variable yield responses . MC also induces endogenous auxin level by altering gene expression of both gibberellin (GA) biosynthesis and signaling and abscisic acid (ABA) signaling .
Pharmacokinetics
It is known that mc is usually sprayed on cotton foliage at different growth stages This suggests that the compound is absorbed by the leaves and distributed throughout the plant
Result of Action
The molecular and cellular effects of MC’s action are significant. MC foliar applications reduce plant height, leaf area, node distance, and plant canopy but increase light interception within the canopy that leads to increased yields . It enhances the yield due to raised boll setting on the lower branches by manipulating a compact canopy . At the metabolic level, the expression levels of flavonoid differential metabolites were significantly increased .
Action Environment
The action, efficacy, and stability of MC are influenced by environmental factors. Cotton plant is sensitive to the changes in environment and grows extensively in normal growing conditions . Yield attributes like boll number, boll weight, and lint percentage depend on the growth pattern of cotton and respond greatly to the environmental conditions, plant density, and MC use .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1-dimethylpiperidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCAWEWCFVZOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24307-26-4 (chloride) | |
| Record name | Mepiquat [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042122 | |
| Record name | Mepiquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15302-91-7 | |
| Record name | Mepiquat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepiquat [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepiquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPIQUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2SFZ0Z4TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does mepiquat chloride influence cotton plant growth?
A1: this compound chloride acts as a gibberellin biosynthesis inhibitor. [, , , ] Gibberellins are plant hormones that promote stem elongation. By inhibiting their synthesis, this compound chloride reduces internode length, leading to shorter, more compact cotton plants. [, , ]
Q2: What are the downstream effects of this compound chloride application on cotton?
A2: this compound chloride's growth regulation results in several notable effects: [, , , , , , ]* Reduced Plant Height: This improves harvest efficiency and reduces lodging risk. [, , ]* Increased Fruiting Branching: This can lead to higher fruit set at lower positions on the plant. [, ]* Modified Leaf Morphology: this compound chloride can influence leaf size and shape, potentially affecting photosynthesis. [, ]* Altered Nutrient Allocation: The compound may influence the distribution of resources within the plant, impacting yield components like boll number and size. [, ]
Q3: Are there differences in how this compound chloride is absorbed and distributed within the cotton plant depending on the application method?
A3: Research suggests that this compound chloride is effectively absorbed both through foliage and seed coatings. [, ] While foliar applications are common, seed treatments may offer a slow-release approach, potentially reducing the number of applications needed. [, ] The wick application method allows for a more targeted application of this compound chloride, potentially reducing the amount needed compared to broadcast spraying. []
Q4: Do environmental conditions play a role in this compound chloride's effectiveness?
A4: Yes, environmental factors significantly influence this compound chloride's performance. [, , ] Factors such as water availability, temperature, and nutrient levels can alter the plant's response to the growth regulator. For instance, this compound chloride's effects may be more pronounced under high-input conditions like irrigation and optimal nitrogen fertilization. [, ]
Q5: How does this compound chloride application interact with nitrogen management in cotton?
A5: Nitrogen fertilization stimulates vegetative growth in cotton. [] this compound chloride can moderate this effect, potentially preventing excessive growth that might negatively impact yield. [, ] Research suggests that optimizing both nitrogen rates and this compound chloride application timings are crucial for achieving desired growth patterns and maximizing yield potential. [, ]
Q6: Are there concerns about this compound chloride resistance developing in cotton?
A6: While this compound chloride resistance in cotton has not been widely reported, it's a possibility with continuous use of any pesticide. [] Monitoring for potential resistance development is crucial. Research into alternative growth regulation strategies could be beneficial to diversify management practices. []
Q7: What are the environmental fate and potential impacts of this compound chloride?
A7: Understanding the environmental fate of this compound chloride, including its degradation pathways and potential effects on non-target organisms, is essential for sustainable use. [] Research focusing on minimizing this compound chloride application rates while maintaining efficacy, as well as exploring alternative application methods like seed coatings, could contribute to reducing environmental impact. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



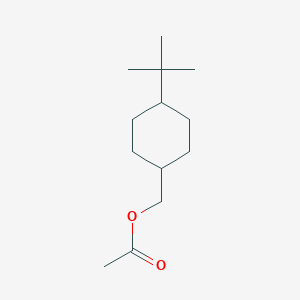
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)

